molecular formula C15H23NO3 B13635784 tert-Butyl (4-hydroxy-1-phenylbutan-2-yl)carbamate

tert-Butyl (4-hydroxy-1-phenylbutan-2-yl)carbamate

Cat. No.: B13635784
M. Wt: 265.35 g/mol
InChI Key: VTFUOCMRCJLSLL-UHFFFAOYSA-N
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Description

tert-butyl N-(4-hydroxy-1-phenylbutan-2-yl)carbamate: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a phenyl group attached to a butan-2-yl backbone. Its molecular formula is C15H23NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxy-1-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxy-1-phenylbutan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(4-hydroxy-1-phenylbutan-2-yl)carbamate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halides or amines.

Scientific Research Applications

Chemistry: tert-butyl N-(4-hydroxy-1-phenylbutan-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis and other organic transformations .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound in drug metabolism studies. It is also employed in the development of enzyme inhibitors .

Medicine: tert-butyl N-(4-hydroxy-1-phenylbutan-2-yl)carbamate has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals. It is investigated for its role in modulating biological pathways and as a potential drug candidate .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules. It is also utilized in the development of new materials and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxy-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the modulation of various biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate
  • tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate
  • tert-butyl N-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate

Comparison: tert-butyl N-(4-hydroxy-1-phenylbutan-2-yl)carbamate is unique due to its specific structural features, such as the presence of a hydroxy group at the 4-position and a phenyl group at the 1-position of the butan-2-yl backbone. This structural uniqueness imparts distinct chemical and biological properties, making it suitable for specific applications in research and industry. In contrast, similar compounds may have different substituents or functional groups, leading to variations in their reactivity and applications .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-(4-hydroxy-1-phenylbutan-2-yl)carbamate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-13(9-10-17)11-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)

InChI Key

VTFUOCMRCJLSLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)CC1=CC=CC=C1

Origin of Product

United States

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